1-(2-Hydroxy-5-(hydroxy(oxido)amino)-2,5-dimethylcyclohexyl)ethanone oxime
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Overview
Description
NSC 403133, also known as Indotecan, is a synthetic indenoisoquinoline compound. It is a noncamptothecin topoisomerase I inhibitor, which means it interferes with the action of topoisomerase I, an enzyme crucial for DNA replication and transcription. This compound has shown promise in preclinical studies for its potential anticancer properties .
Preparation Methods
The synthesis of NSC 403133 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the indenoisoquinoline core through a series of cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization of the core structure. Industrial production methods may involve optimization of these conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
NSC 403133 undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, chlorination with N-chlorosuccinimide typically yields chlorinated indenoisoquinoline derivatives .
Scientific Research Applications
NSC 403133 has a wide range of scientific research applications:
Mechanism of Action
NSC 403133 exerts its effects by selectively trapping topoisomerase I-DNA cleavage complexes. This trapping prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately cell death. The molecular targets of NSC 403133 include the topoisomerase I enzyme and the DNA at the cleavage sites. The pathways involved in its mechanism of action include the DNA damage response pathway, which is activated in response to the accumulation of DNA breaks .
Comparison with Similar Compounds
NSC 403133 is unique among topoisomerase I inhibitors due to its synthetic stability and distinct genomic targeting. Similar compounds include:
NSC 706744: Another indenoisoquinoline with similar topoisomerase I inhibitory activity.
NSC 725776 (Indimitecan): A related compound with different pharmacokinetic properties and clinical potential.
NSC 403133’s uniqueness lies in its synthetic origin, chemical stability, and ability to target different genomic locations compared to camptothecins .
Properties
CAS No. |
7465-51-2 |
---|---|
Molecular Formula |
C10H18N2O4 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1,4-dimethyl-4-nitrocyclohexan-1-ol |
InChI |
InChI=1S/C10H18N2O4/c1-7(11-14)8-6-9(2,12(15)16)4-5-10(8,3)13/h8,13-14H,4-6H2,1-3H3/b11-7- |
InChI Key |
WVKPKMDMTICDFI-XFFZJAGNSA-N |
Isomeric SMILES |
C/C(=N/O)/C1CC(CCC1(C)O)(C)[N+](=O)[O-] |
Canonical SMILES |
CC(=NO)C1CC(CCC1(C)O)(C)[N+](=O)[O-] |
Origin of Product |
United States |
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